molecular formula C16H24N2O4 B12763686 Diacetolol, (S)- CAS No. 91050-36-1

Diacetolol, (S)-

Cat. No.: B12763686
CAS No.: 91050-36-1
M. Wt: 308.37 g/mol
InChI Key: AWOGXJOBNAWQSF-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diacetolol is synthesized from acebutolol through metabolic processes. The synthesis involves the acetylation of acebutolol, which is a selective beta blocker . The reaction conditions typically involve the use of acetic anhydride and a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of diacetolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Diacetolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of diacetolol, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Diacetolol has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of beta blockers and their metabolites.

    Biology: Studied for its effects on beta-adrenergic receptors and its role in metabolic pathways.

    Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.

    Industry: Used in the development of new beta blockers and anti-arrhythmic agents

Mechanism of Action

Diacetolol exerts its effects by blocking beta-adrenergic receptors, specifically the β1-receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine on these receptors. The compound also has intrinsic sympathomimetic activity, which contributes to its anti-arrhythmic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diacetolol is unique due to its specific metabolic origin from acebutolol and its distinct pharmacokinetic profile. It has a longer duration of action and may be more selective in its effects compared to other beta blockers .

Properties

CAS No.

91050-36-1

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/t14-/m0/s1

InChI Key

AWOGXJOBNAWQSF-AWEZNQCLSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O

Origin of Product

United States

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